2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core . The reaction conditions typically involve the use of palladium acetate, a phosphine ligand, and a base such as potassium carbonate in a suitable solvent like N-methyl-2-pyrrolidone .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features and the combination of the indole and quinazolinone moieties, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C30H22ClN3O2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[(1-benzyl-2-oxo-3H-indol-3-yl)methyl]-3-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C30H22ClN3O2/c31-21-14-16-22(17-15-21)34-28(32-26-12-6-4-11-24(26)30(34)36)18-25-23-10-5-7-13-27(23)33(29(25)35)19-20-8-2-1-3-9-20/h1-17,25H,18-19H2 |
InChI Key |
PZKCCNSFZDLRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)CC4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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